molecular formula C22H24N6O B12244783 3-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

3-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

Cat. No.: B12244783
M. Wt: 388.5 g/mol
InChI Key: NRYMMYCVXDPLLG-UHFFFAOYSA-N
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Description

3-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex heterocyclic compound that features a pyrazole moiety, a pyrrolopyrrole structure, and a phenylpyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for such complex heterocycles often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalyst and solvent selection, as well as the implementation of continuous flow reactors to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 3-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is unique due to its combination of a pyrazole ring, a pyrrolopyrrole core, and a phenylpyridazine moiety. This structural complexity provides it with distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C22H24N6O/c1-15-10-20(25-26(15)2)22(29)28-13-17-11-27(12-18(17)14-28)21-9-8-19(23-24-21)16-6-4-3-5-7-16/h3-10,17-18H,11-14H2,1-2H3

InChI Key

NRYMMYCVXDPLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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